N-Benzylideneisopropylamine

Beschreibung

The exact mass of the compound N-Benzylideneisopropylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44828. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Benzylideneisopropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzylideneisopropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

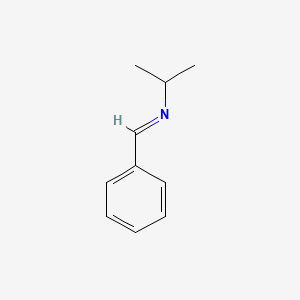

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenyl-N-propan-2-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-9(2)11-8-10-6-4-3-5-7-10/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDZNWFGNHAZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064492 | |

| Record name | 2-Propanamine, N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6852-56-8 | |

| Record name | N-(Phenylmethylene)-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6852-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanamine, N-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzylideneisopropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzylideneisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Executive Summary & Molecular Architecture

Technical Profile: N-Benzylideneisopropylamine CAS: 6852-56-8 | Class: Aldimine (Schiff Base)[1][2][3]

N-Benzylideneisopropylamine (NBIA) is a reactive imine intermediate formed by the condensation of benzaldehyde and isopropylamine. While often encountered as a transient species in the synthesis of secondary amines (specifically N-isopropylbenzylamine), it possesses distinct chemical utility in cycloaddition reactions for beta-lactam antibiotic synthesis.

Critical Distinction: Researchers must distinguish NBIA from its reduced amine derivative, N-Isopropylbenzylamine (CAS 102-97-6) . The latter is a stable secondary amine often associated with methamphetamine adulteration, whereas NBIA is a moisture-sensitive electrophile used primarily as a synthetic scaffold.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

| Property | Data | Note |

| Molecular Formula | C₁₀H₁₃N | |

| Molecular Weight | 147.22 g/mol | |

| CAS Number | 6852-56-8 | Distinct from amine (102-97-6) |

| Appearance | Pale yellow oil | Darkens upon oxidation/hydrolysis |

| Boiling Point | ~90–95 °C (15 mmHg) | Predicted based on structural analogs |

| Solubility | DCM, THF, Toluene | Hydrolyzes in aqueous media |

| Key Functional Group | Azomethine (-C=N-) | Electrophilic center at C-atom |

Part 2: Synthetic Pathways & Mechanistic Insights

The synthesis of NBIA is a reversible condensation reaction. High yields depend entirely on the efficient removal of water to drive the equilibrium forward (Le Chatelier's principle).

Protocol: Dehydrative Condensation

-

Reagents: Benzaldehyde (1.0 eq), Isopropylamine (1.1 eq).

-

Solvent: Dichloromethane (DCM) or Toluene.

-

Desiccant: Anhydrous MgSO₄ or 4Å Molecular Sieves.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried flask with anhydrous MgSO₄ (approx. 2g per 10mmol scale) and DCM.

-

Addition: Add benzaldehyde (10 mmol) followed by the slow addition of isopropylamine (11 mmol) at 0°C. The reaction is exothermic.

-

Equilibrium Management: Allow the mixture to warm to room temperature and stir for 4–6 hours. The MgSO₄ sequesters the water byproduct, preventing hydrolysis.

-

Isolation: Filter the mixture under an inert atmosphere (N₂) to remove the hydrated salt.

-

Purification: Concentrate the filtrate in vacuo. Do not perform aqueous workup, as the imine will revert to the aldehyde and amine.

Mechanism Visualization

Figure 1: The condensation mechanism proceeds via a carbinolamine intermediate. The final dehydration step is reversible, necessitating water removal.

Part 3: Chemical Reactivity & Transformation

NBIA serves as a versatile "chemical diversifier." Its reactivity is dominated by the polarized C=N bond, making it susceptible to nucleophilic attack and cycloadditions.

Reductive Amination (Amine Synthesis)

This is the most common transformation.[4] Treating NBIA with Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) reduces the C=N bond to a C-N single bond.

-

Product: N-Isopropylbenzylamine.

-

Significance: This route is preferred over direct alkylation of benzylamine to avoid over-alkylation (tertiary amine formation).

Staudinger Synthesis (Beta-Lactams)

For drug development professionals, this is the high-value application. NBIA undergoes a [2+2] cycloaddition with ketenes (generated in situ from acid chlorides) to form beta-lactam rings—the core scaffold of penicillin and cephalosporin antibiotics.

-

Stereochemistry: The steric bulk of the isopropyl group often influences the cis/trans diastereoselectivity of the resulting beta-lactam.

Reactivity Workflow

Figure 2: The reactivity tree of NBIA highlights its role as a precursor for amines and beta-lactam heterocycles.

Part 4: Analytical Characterization

Identifying NBIA requires distinguishing it from the starting aldehyde and the reduced amine.

Spectroscopic Fingerprints

| Method | Signal | Assignment | Causality |

| ¹H NMR | δ 8.3 – 8.5 ppm (s, 1H) | -N=CH- | The imine proton is highly deshielded by the anisotropic effect of the phenyl ring and the electronegative nitrogen. |

| ¹H NMR | δ 3.5 – 3.6 ppm (m, 1H) | -CH(CH₃)₂ | The isopropyl methine proton shifts downfield compared to the free amine due to the electron-withdrawing imine. |

| IR | 1640 – 1650 cm⁻¹ | C=N Stretch | Diagnostic band. Absence of C=O stretch (~1700 cm⁻¹) confirms complete conversion. |

| ¹³C NMR | ~160 ppm | C=N Carbon | Characteristic low-field signal for azomethine carbons. |

Self-Validating Protocol:

-

IR Check: Before proceeding to the next step (e.g., reduction), take an IR of the crude oil. If a peak at 1700 cm⁻¹ (Benzaldehyde) persists, the reaction is incomplete or wet. If the peak at 1640 cm⁻¹ is strong, the imine is formed.

Part 5: References

-

Synthesis & Properties: ChemicalBook. (n.d.). N-Benzylideneisopropylamine (CAS 6852-56-8).[1][2][3] Retrieved from

-

Staudinger Reaction Application: Palomo, C., et al. (1990). "Asymmetric synthesis of β-lactams by Staudinger reaction." Journal of Organic Chemistry. (General reference for imine-ketene cycloaddition mechanism).

-

Spectroscopic Data: Spectral Database for Organic Compounds (SDBS). (n.d.). IR and NMR data for Schiff bases. AIST.

-

Reduction Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for converting imines to amines).[5]

Sources

N-Benzylideneisopropylamine molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of N-Benzylideneisopropylamine

Abstract

This technical guide provides a comprehensive examination of the molecular structure, bonding characteristics, synthesis, and spectroscopic properties of N-Benzylideneisopropylamine. As a prototypical Schiff base, this compound serves as a valuable model for understanding the versatile chemistry of imines. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's fundamental properties. We will explore the nuanced interplay of electronic and steric effects that govern its structure and reactivity, supported by established experimental protocols and spectroscopic data.

Introduction: The Significance of the Imine Moiety

N-Benzylideneisopropylamine, with the chemical formula C₁₀H₁₃N and IUPAC name 1-phenyl-N-propan-2-ylmethanimine, is an organic compound featuring a carbon-nitrogen double bond (C=N).[1] This functional group, known as an imine or Schiff base, is a cornerstone of modern organic chemistry. Imines are pivotal intermediates in a vast array of synthetic transformations and are found in numerous biologically active molecules.[2][3] The unique electronic nature of the C=N bond, combined with the steric and electronic influences of its substituents—a phenyl ring and an isopropyl group in this case—dictates the molecule's geometry, stability, and chemical behavior. A thorough understanding of N-Benzylideneisopropylamine's structure is therefore essential for its effective utilization in synthetic and medicinal chemistry.

Molecular Structure and Conformational Analysis

The structural architecture of N-Benzylideneisopropylamine is defined by the central imine linkage. The molecule's overall shape and properties arise from the hybridization of its constituent atoms and the rotational freedom around its single bonds.

Core Geometry and Hybridization

The carbon and nitrogen atoms of the imine group are sp² hybridized, resulting in a trigonal planar geometry around both atoms.[3] This arrangement forces the phenyl ring, the imine hydrogen, the nitrogen atom, and the isopropyl group's methine carbon to lie in approximately the same plane to maximize p-orbital overlap in the π-system. The C=N double bond itself consists of one strong sigma (σ) bond and one weaker pi (π) bond.

Stereochemistry and Conformational Isomerism

Rotation around the C=N double bond is restricted, leading to the possibility of E/Z stereoisomerism. Due to the significant steric bulk of the phenyl and isopropyl groups, the E isomer, where these groups are on opposite sides of the double bond, is overwhelmingly favored over the Z isomer to minimize steric hindrance.

While the core imine unit is planar, the molecule possesses conformational flexibility due to rotation around the C-C bond (connecting the phenyl ring to the imine carbon) and the N-C bond (connecting the nitrogen to the isopropyl group).[4] The phenyl ring tends to be slightly twisted out of the imine plane to alleviate steric strain, though it remains largely conjugated with the C=N π-system.

Caption: 2D structure of N-Benzylideneisopropylamine.

Electronic Structure and Bonding

The bonding in N-Benzylideneisopropylamine is characterized by a combination of localized sigma bonds and a delocalized pi system.

-

The C=N Double Bond: The key feature is the polar covalent double bond between carbon and nitrogen. Nitrogen is more electronegative than carbon, leading to a polarization of the bond (Cᵟ⁺=Nᵟ⁻). This polarization renders the imine carbon electrophilic and the nitrogen atom nucleophilic and basic.

-

Conjugation: The π-system of the C=N double bond is in conjugation with the π-system of the phenyl ring. This delocalization of electrons across the phenyl-C=N framework increases the molecule's stability. This electronic communication influences the chemical shifts observed in NMR spectroscopy and the molecule's reactivity.

-

Inductive Effects: The isopropyl group attached to the nitrogen is an electron-donating group through induction (+I effect). This effect increases the electron density on the nitrogen atom, enhancing its basicity compared to an unsubstituted imine.

Synthesis and Experimental Protocols

The most direct and common method for synthesizing N-Benzylideneisopropylamine is the condensation reaction between benzaldehyde and isopropylamine. This reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to form the final imine product.

Caption: General workflow for the synthesis of N-Benzylideneisopropylamine.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed to be self-validating through in-process checks and final product characterization.

Objective: To synthesize N-Benzylideneisopropylamine from benzaldehyde and isopropylamine.

Materials:

-

Benzaldehyde (1.0 eq)

-

Isopropylamine (1.1 eq)

-

Methanol (or other suitable water-miscible solvent)[5]

-

Anhydrous Magnesium Sulfate (or other drying agent)

-

Round-bottom flask, magnetic stirrer, condenser (optional, for elevated temperatures)

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) in methanol.

-

Amine Addition: While stirring at room temperature (20-30°C), add isopropylamine (1.1 eq) dropwise to the benzaldehyde solution.[5] An exothermic reaction may be observed. The formation of the imine is often visually indicated by the solution turning cloudy due to the formation of water.[5]

-

Reaction Monitoring (In-Process Validation): Allow the mixture to stir for 1-3 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting benzaldehyde.

-

Workup: Once the reaction is complete, add anhydrous magnesium sulfate to the reaction mixture to remove the water formed during the reaction. Stir for an additional 15-20 minutes.

-

Isolation: Filter off the drying agent. The solvent can be removed under reduced pressure (rotary evaporation) to yield the crude N-Benzylideneisopropylamine, often as a yellow oil.

-

Purification and Final Validation: If necessary, the product can be purified by vacuum distillation. The purity and identity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) as detailed in the following section.

Spectroscopic Characterization

The structure of N-Benzylideneisopropylamine is unequivocally confirmed through a combination of spectroscopic techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | Clear, slightly yellow liquid/oil | [6] |

| Spectroscopic Data | Characteristic Feature | Expected Range / Value |

| IR Spectroscopy | C=N Stretch | ~1645 cm⁻¹ |

| C-H (sp²) Aromatic | ~3030-3080 cm⁻¹ | |

| C-H (sp³) Aliphatic | ~2850-2970 cm⁻¹ | |

| ¹H NMR | Aromatic Protons (Ph-H) | δ 7.2 - 7.8 ppm (m, 5H) |

| Imine Proton (N=CH) | δ ~8.3 ppm (s, 1H) | |

| Isopropyl Methine (CH) | δ ~3.5 ppm (septet, 1H) | |

| Isopropyl Methyl (CH₃) | δ ~1.2 ppm (d, 6H) | |

| ¹³C NMR | Imine Carbon (C=N) | δ ~160-165 ppm |

| Aromatic Carbons | δ ~127-136 ppm | |

| Isopropyl Methine (CH) | δ ~62 ppm | |

| Isopropyl Methyl (CH₃) | δ ~24 ppm | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 147 |

| Major Fragments | m/z = 132 ([M-CH₃]⁺), 104, 77 |

Data compiled from typical values for similar structures and spectral databases.[1]

Reactivity: The Electrophilic Carbon and Basic Nitrogen

The reactivity of N-Benzylideneisopropylamine is dominated by the properties of the imine bond.

-

Hydrolysis: Imines are susceptible to hydrolysis, a reversible reaction that cleaves the C=N bond to regenerate the parent aldehyde and amine. This reaction is typically catalyzed by acid. The mechanism involves the protonation of the imine nitrogen, followed by nucleophilic attack of water on the now highly electrophilic carbon atom.

-

Reduction: The C=N double bond can be readily reduced to a C-N single bond, converting the imine into a secondary amine (N-isopropylbenzylamine).[7] Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).[5][8] This is a crucial reaction in synthetic chemistry for the preparation of secondary amines.[9]

Caption: Key reactions of N-Benzylideneisopropylamine.

Conclusion

N-Benzylideneisopropylamine is a molecule whose structure is a delicate balance of sp² geometry, π-conjugation, and steric interactions. The polarized, electrophilic nature of its imine carbon and the basicity of its nitrogen atom are the primary drivers of its chemical reactivity. A firm grasp of these fundamental principles, validated by robust synthesis and spectroscopic characterization, allows for the confident application of this and related imines as versatile intermediates in the fields of organic synthesis and drug discovery.

References

- Guidechem. Isopropylbenzylamine 102-97-6 wiki.

- ChemicalBook. N-Isopropylbenzylamine synthesis.

- Shaanxi Bloom Tech Co., Ltd. (2024). How Is N-Isopropylbenzylamine Synthesized?.

- Google Patents. US6476268B1 - Preparation of N-benzylamines.

- MDPI. (2024). Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions.

- Patsnap. Method for synthesizing N-isopropylbenzylamine.

- ChemicalBook. N-Isopropylbenzylamine | 102-97-6.

- PubChem. 2-Propanamine, N-(phenylmethylene)- | C10H13N | CID 95962.

- Sigma-Aldrich. N-Isopropylbenzylamine 97 102-97-6.

- PharmaCompass.com. Benzylamine, N-isopropyl- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- PubChem. N-Benzylidenebenzylamine | C14H13N | CID 95831.

- PubChem. N-Benzylidenepropylamine | C10H13N | CID 250250.

- PubChem. Benzyldiisopropylamine | C13H21N | CID 4578032.

- PubChem. N-Isopropylbenzamide | C10H13NO | CID 79503.

- PubMed. (2020). Distinctive reactivity of N-benzylidene-[1,1'-biphenyl]-2-amines under photoredox conditions.

- ScienceDirect. Conformational analysis of N-Boc-N,O-isopropylidene-a-serinals. A combined DFT and NMR study.

- Hindawi. Computational Study on the Structure of N-(2-Amino-benzoyl)-N'-phenyl Hydrazine.

- Organic Chemistry Portal. Benzylamines.

- Wikipedia. Imine.

- The University of Manchester Research Explorer. Conformational flexibility in N-benzylideneanilines.

- ResearchGate. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a.

- ACS Sustainable Chemistry & Engineering. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.

- ResearchGate. (PDF) Complexation of Some d-Metals with N-Benzyl-N-Nitrosohydroxylamine Derivatives. Crystal and Molecular Structure of Diaquabis[N-Benzyl-N-Nitrosohydroxylaminato-Κ2O,O']Cobaltl(II) and in Silico Target Fishing.

Sources

- 1. 2-Propanamine, N-(phenylmethylene)- | C10H13N | CID 95962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions [sioc-journal.cn]

- 3. Imine - Wikipedia [en.wikipedia.org]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. N-Isopropylbenzylamine | 102-97-6 [chemicalbook.com]

- 7. Method for synthesizing N-isopropylbenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. Benzylamines [organic-chemistry.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of N-Benzylideneisopropylamine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-Benzylideneisopropylamine, a common Schiff base. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction: The Structural Significance of N-Benzylideneisopropylamine

N-Benzylideneisopropylamine, an imine or Schiff base, is formed from the condensation of benzaldehyde and isopropylamine.[1][2] Such compounds are pivotal intermediates in organic synthesis and are structurally analogous to functionalities found in various bioactive molecules and materials.[3][4] ¹H NMR spectroscopy is the cornerstone technique for confirming the successful synthesis and structural integrity of these molecules. It provides precise information on the electronic environment of every proton, allowing for unambiguous verification of the imine (C=N) bond formation and the connectivity of the alkyl and aryl substituents.

A robust interpretation of the ¹H NMR spectrum relies on understanding three core parameters:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms and anisotropic effects from π-systems (like the C=N bond and the phenyl ring) deshield nearby protons, shifting their signals downfield (to a higher ppm value).[5]

-

Integration: The area under a signal is proportional to the number of protons it represents, providing a quantitative ratio of the different types of protons in the molecule.[6]

-

Spin-Spin Splitting (Coupling): Non-equivalent protons on adjacent carbons influence each other's magnetic field, splitting signals into multiplets. The pattern of splitting, governed by the n+1 rule for first-order systems, reveals the number of neighboring protons.[7] The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).[8]

Predicted ¹H NMR Spectrum: A Structural Hypothesis

Before analyzing an experimental spectrum, we can predict the expected signals for N-Benzylideneisopropylamine based on its molecular structure. This predictive process is a critical step in self-validating the final interpretation. The molecule has four distinct sets of chemically non-equivalent protons.[9][10]

-

Imine Proton (Ha): This proton is directly attached to the sp²-hybridized carbon of the imine. Due to the electronegativity of the adjacent nitrogen and the anisotropic effect of the C=N double bond, this signal is expected to be significantly downfield. With no adjacent protons, it will appear as a sharp singlet.

-

Isopropyl Methine Proton (Hb): This proton is attached to a carbon bonded to the nitrogen atom. The nitrogen's electronegativity will shift this signal downfield from a typical alkyl methine. It is adjacent to the six equivalent methyl protons, so according to the n+1 rule, its signal will be split into a septet (6+1=7).

-

Isopropyl Methyl Protons (Hc): The six protons of the two methyl groups are chemically equivalent due to rapid rotation around the C-C bond.[9] They are adjacent to the single methine proton (Hb), so their signal will be a doublet (1+1=2). This signal will appear in the upfield alkyl region.

-

Aromatic Protons (Hd): The five protons on the phenyl ring are not chemically equivalent. The two ortho protons, two meta protons, and one para proton will have slightly different chemical environments, resulting in overlapping signals that typically form a complex multiplet in the aromatic region of the spectrum.[10]

Detailed Spectral Analysis and Data Interpretation

The following table summarizes the expected ¹H NMR data for N-Benzylideneisopropylamine, typically recorded in a solvent like deuterochloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

| Signal Label | Assignment | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| Ha | Imine CH | 1H | 8.20 - 8.40 | Singlet (s) | N/A |

| Hd | Aromatic CH | 5H | 7.20 - 7.80 | Multiplet (m) | N/A |

| Hb | Isopropyl CH | 1H | 3.40 - 3.60 | Septet (sept) | ~6.5 Hz |

| Hc | Isopropyl CH₃ | 6H | 1.15 - 1.30 | Doublet (d) | ~6.5 Hz |

Causality Behind the Chemical Shifts:

-

Imine Proton (Ha, δ ≈ 8.3 ppm): The strong deshielding effect places this proton in a characteristic region for aldimines. For comparison, the analogous proton in N-benzylidenebenzylamine appears at 8.316 ppm.[11] This distinct, unsplit signal is a primary indicator of successful imine formation.

-

Aromatic Protons (Hd, δ ≈ 7.2-7.8 ppm): These protons are deshielded by the ring current of the aromatic system.[5] Protons ortho to the imine group are often shifted slightly further downfield compared to the meta and para protons due to proximity to the electron-withdrawing C=N bond. Typical coupling constants in benzene rings are Jortho = 6-10 Hz and Jmeta = 2-4 Hz.[12][13]

-

Isopropyl Methine (Hb, δ ≈ 3.5 ppm): The direct attachment to the nitrogen atom is the primary cause for its downfield shift compared to a standard alkane methine (which would be around 1.5-2.0 ppm). Protons attached to carbons adjacent to heteroatoms like nitrogen are typically found in the 3-4 ppm range.[14]

-

Isopropyl Methyls (Hc, δ ≈ 1.2 ppm): This signal appears in the standard upfield region for alkyl protons. Its splitting into a clean doublet is definitive proof of its adjacency to a single proton (the methine Hb). The coupling constant of this doublet must reciprocally match that of the septet it is coupled to, a key principle in spectral validation.[8] The value of ~6.5 Hz is typical for vicinal coupling in freely rotating alkyl systems.[13]

Experimental Protocol: A Self-Validating Workflow

Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach. The following protocol outlines the synthesis of the compound and the subsequent NMR analysis, with explanations for each critical step to ensure trustworthiness and reproducibility.

Part A: Synthesis of N-Benzylideneisopropylamine

Causality: This step ensures the material being analyzed is indeed the target compound. The reaction is a straightforward condensation, where the removal of water drives the equilibrium towards the imine product.

-

Reactant Stoichiometry: In a round-bottom flask, combine benzaldehyde (1.0 eq) and isopropylamine (1.1 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or toluene. The slight excess of the volatile amine helps drive the reaction to completion.

-

Dehydration: Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (approx. 1.5 eq) to the reaction mixture. This drying agent sequesters the water formed during the reaction, preventing the reverse hydrolysis of the imine.

-

Reaction Monitoring: Allow the mixture to stir at ambient temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking a small aliquot, filtering it, and running a preliminary ¹H NMR to observe the appearance of the characteristic imine proton signal (Ha).

-

Workup and Purification: Once the reaction is complete, filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often of sufficient purity for NMR analysis. If necessary, purification can be achieved via vacuum distillation.

Part B: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of purified N-Benzylideneisopropylamine directly into a clean, dry vial.

-

Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm, which does not typically interfere with the signals of interest. The deuterium (²H) is not detected in ¹H NMR, thus rendering the solvent "invisible."

-

Internal Standard: Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS). TMS is the universally accepted internal standard (δ = 0.00 ppm) because its 12 equivalent protons give a single, sharp signal that does not overlap with most organic compounds.[7]

-

Homogenization: Transfer the solution to a 5 mm NMR tube. Cap the tube and vortex gently until the sample is fully dissolved to ensure a homogeneous solution, which is critical for obtaining sharp, well-resolved spectral lines.

-

-

Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drift. The field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume, a process essential for achieving narrow linewidths and high resolution.

-

Tuning and Matching: The probe is tuned to the specific frequency of ¹H nuclei (e.g., 400.13 MHz) and its impedance is matched to the electronics to ensure maximum sensitivity and efficient power transfer.

-

Acquisition Parameters:

-

Number of Scans (NS): Set to 16. For a moderately concentrated sample, this is sufficient to achieve an excellent signal-to-noise ratio.

-

Relaxation Delay (D1): Set to 2 seconds. This delay between pulses allows the protons to return to their equilibrium state, ensuring that the signal integrations are quantitative and accurate.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier Transform (FT) to convert the time-domain signal into the familiar frequency-domain spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.

-

Conclusion

The ¹H NMR spectrum of N-Benzylideneisopropylamine is a textbook example of how fundamental NMR principles can be applied for rigorous structural elucidation. The four distinct signals—a downfield singlet for the imine proton, a complex multiplet for the aromatic protons, and a coupled septet-doublet pair for the isopropyl group—provide a unique and definitive fingerprint of the molecule. By following a robust experimental protocol and interpreting the resulting data with a firm grasp of the underlying chemical and physical principles, researchers can confidently verify the structure of this and related Schiff bases, ensuring the integrity of their scientific findings.

References

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Bakkar, M., Monshi, M., Warad, I., & Bahajaj, A. (2010). 1H NMR chemical shift data d/ppm (J/Hz) for imines and their Pt complexes. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of 1H-NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling constant in HNMR spectroscopy. Retrieved from [Link]

- Huckabee, B. K., & Thottumkara, A. P. (2000). Preparation of N-benzylamines. Google Patents (US6476268B1).

-

Anusuya, N., & Mohamed, S. J. (2019). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. Semantic Scholar. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wang, Y., et al. (2024). Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Preprints.org. Retrieved from [Link]

-

Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 3. Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions [sioc-journal.cn]

- 4. researchgate.net [researchgate.net]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. acdlabs.com [acdlabs.com]

- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 11. N-BENZYLIDENEBENZYLAMINE(780-25-6) 1H NMR spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

Steric Control in Imine Synthesis: The N-Benzylideneisopropylamine Protocol

An In-Depth Technical Guide for High-Purity Synthesis

Executive Summary

The synthesis of

This guide moves beyond standard "mix-and-stir" procedures. It analyzes the Mayr nucleophilicity parameters to quantify the steric penalty and provides a self-validating synthetic workflow designed to overcome the equilibrium limitations imposed by the isopropyl group. By leveraging thermodynamic forcing (water sequestration) and kinetic optimization, this protocol ensures >98% conversion suitable for pharmaceutical intermediate applications.

Part 1: Mechanistic Underpinnings & Steric Analysis

The Steric Penalty: Kinetic vs. Thermodynamic

The formation of the Schiff base proceeds through a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The isopropyl group (

-

Nucleophilicity Reduction: According to Mayr’s empirical scales, the nucleophilicity parameter (

) drops significantly with -

Transition State Energy: The transition state leading to the carbinolamine intermediate suffers from repulsion between the bulky isopropyl group and the phenyl ring of the aldehyde.

-

Isomer Stability (

vs

Reaction Pathway Visualization

The following diagram illustrates the reaction coordinate, highlighting the steric "gate" at the nucleophilic attack and the critical dehydration step.

Figure 1: Mechanistic pathway highlighting the kinetic bottleneck (TS1) caused by the isopropyl group and the reversibility of the dehydration step.

Part 2: Thermodynamic & Kinetic Data

To design a robust protocol, we must quantify the difference between the target reaction and a standard unhindered reaction.

Table 1: Comparative Steric & Nucleophilic Parameters

| Parameter | n-Propylamine (Reference) | Isopropylamine (Target) | Impact on Protocol |

| Structure | Primary, Linear | Primary, | Steric Bulk |

| Mayr Nucleophilicity ( | ~13.3 | ~12.0 | Reaction time must be extended or catalyzed. |

| Taft Steric Parameter ( | -0.36 | -0.47 | Increased steric shielding of the nitrogen. |

| Hydrolysis Susceptibility | High | Moderate | Once formed, the isopropyl group kinetically shields the imine from water attack. |

| Boiling Point | 48°C | 32°C | Critical: Isopropylamine is volatile; reflux requires efficient condensation. |

Part 3: The Optimized Synthetic Protocol

The "Self-Validating" Molecular Sieve Method

Rationale: Traditional Dean-Stark distillation (toluene reflux) subjects the imine to high thermal stress (

Reagents & Materials

-

Benzaldehyde: 10.0 mmol (1.06 g) - Must be freshly distilled or washed with

to remove benzoic acid. -

Isopropylamine: 12.0 mmol (0.71 g) - 20% excess to account for volatility.

-

Solvent: Dichloromethane (DCM), anhydrous (20 mL).

-

Desiccant: Activated 4Å Molecular Sieves (5.0 g) - Crucial for driving conversion.

-

Catalyst: None required (Acid sensitivity of imine suggests avoiding p-TSA if possible; the sieves are sufficient).

Step-by-Step Workflow

-

Preparation of the "Dry Zone":

-

Flame-dry a 50 mL round-bottom flask under nitrogen flow.

-

Add 5.0 g of activated 4Å molecular sieves.

-

Add 20 mL anhydrous DCM.

-

-

Reagent Addition (The Kinetic Phase):

-

Add 10.0 mmol Benzaldehyde.

-

Validation Check 1 (T=0): Take a

aliquot for TLC/IR (Reference Standard). -

Add 12.0 mmol Isopropylamine dropwise over 5 minutes. Note: Mild exotherm may occur.

-

-

Equilibrium Management:

-

Stir vigorously at Room Temperature (

) for 6–12 hours. -

Why RT? Prevents loss of isopropylamine (b.p.

). -

Why Sieves? They irreversibly trap the water produced, forcing the reaction to completion despite the steric penalty.

-

-

The "Self-Validating" End-Point:

-

IR Monitoring: The reaction is complete when the Carbonyl stretch (

) disappears and is replaced by the Imine stretch ( -

NMR Check: Disappearance of the aldehyde proton (

) and appearance of the imine singlet (

-

-

Work-up (Hydrolysis Prevention):

-

Filter the mixture through a pad of Celite (under

blanket) to remove sieves. -

Critical: Do NOT perform an aqueous wash. Water will hydrolyze the product.[2]

-

Evaporate solvent under reduced pressure.

-

Remove excess isopropylamine via high vacuum (it is volatile).

-

Process Flow Diagram

Figure 2: Optimized synthetic workflow emphasizing water exclusion and in-process monitoring.

Part 4: Characterization & Troubleshooting

Spectroscopic Validation

The steric environment of the isopropyl group creates distinctive spectroscopic signatures useful for validating the structure.

-

NMR (

-

Imine Proton (

): Singlet at -

Methine Proton (

): Septet at -

Methyl Protons (

): Doublet at

-

-

IR Spectroscopy:

-

: Strong band at

-

Absence of

: No peak at -

Absence of

: No broad band at

-

: Strong band at

Troubleshooting Common Failures

| Issue | Diagnosis | Root Cause | Corrective Action |

| Low Yield | NMR shows aldehyde + amine. | Equilibrium not shifted. | Molecular sieves were not activated or insufficient quantity used. |

| Hydrolysis | Product turns into oil/liquid with benzaldehyde smell. | Moisture ingress. | Store under Argon. Do not wash with water during workup. |

| Impurities | Extra peaks in aromatic region. | Benzoic acid contamination. | Wash starting benzaldehyde with basic solution prior to reaction. |

References

-

Mayr, H., et al. (2018). "Nucleophilicity Trends of Amines." Master Organic Chemistry. Link

- Source of nucleophilicity parameters ( ) for isopropylamine vs. n-propylamine.

-

Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 84(5), 832-837.[2] Link

- Foundational text on the pH-dependence and rate-determining steps of imine form

- Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry. Source for Taft Steric Parameters ( ) defining the steric bulk of the isopropyl group.

-

ChemicalBook. (2024). "N-Isopropylbenzylamine Properties and Synthesis." Link

- Physical property data and commercial availability references.

Sources

The Azomethine Scaffold: A Technical Guide to the Discovery, Mechanism, and Evolution of Schiff Base Formation

Executive Summary

The Schiff base, or azomethine (-C=N-), represents one of the most versatile and enduring pharmacophores in organic chemistry.[1][2] First isolated by Hugo Schiff in 1864, this functional group has evolved from a curiosity of early synthetic chemistry into a linchpin of modern drug discovery, coordination chemistry, and advanced materials science (Covalent Organic Frameworks). This guide provides a rigorous technical analysis of the Schiff base formation, transitioning from its historical genesis to mechanistic causality, and finally to high-efficiency green synthesis protocols used in contemporary pharmaceutical workflows.

Historical Genesis: The 1864 Breakthrough

The formal discovery of the Schiff base is credited to Hugo Schiff , a German chemist working at the University of Pisa. In 1864 , Schiff published his seminal paper "Eine neue Reihe organischer Basen" (A New Series of Organic Bases) in Justus Liebigs Annalen der Chemie.

Schiff observed that primary amines reacted with aldehydes to form a new class of bases that eliminated water.[3] Unlike the salt formation seen in acid-base reactions, this was a condensation reaction forming a carbon-nitrogen double bond.

-

Key Insight: Schiff correctly identified that the reaction was reversible and that the products (imines) could be hydrolyzed back to the parent amine and aldehyde.

-

Significance: This discovery laid the groundwork for coordination chemistry . The "Schiff base" became the first ligand class capable of stabilizing transition metals in high oxidation states, a property now exploited in catalysts like the Jacobsen catalyst and Salen ligands .

Mechanistic Underpinning: Causality & Kinetics

To optimize yield, one must understand the reaction not as a single step, but as a delicate equilibrium governed by pH and nucleophilicity.

The Reaction Pathway

The formation of a Schiff base is a nucleophilic addition-elimination reaction.[4]

-

Nucleophilic Attack: The lone pair on the primary amine nitrogen attacks the electrophilic carbonyl carbon.

-

Hemiaminal Formation: A proton transfer occurs, stabilizing the tetrahedral intermediate (carbinolamine).

-

Dehydration (Rate-Determining Step): The hydroxyl group is protonated and leaves as water, forming the imine.

Critical Control Parameter: pH

The reaction profile is bell-shaped regarding pH, with an optimum range of pH 4.0 – 5.0 .

-

pH < 3 (Too Acidic): The amine is protonated (

), losing its nucleophilicity. The reaction stalls at step 1. -

pH > 6 (Too Basic): There are insufficient protons to protonate the hydroxyl group of the hemiaminal. The leaving group quality is poor (

vs

Figure 1: The thermodynamic cycle of Schiff base formation highlighting the critical acid-catalyzed dehydration step.

Evolution of Synthesis: From Reflux to Microwaves

Historically, Schiff bases were synthesized via thermodynamic control—boiling reactants in ethanol for hours. Modern "Green Chemistry" approaches utilize kinetic control via microwave irradiation to achieve higher yields in minutes.

Comparative Analysis of Methods

| Feature | Classical Method (Reflux) | Microwave-Assisted (Green) | Mechanochemistry (Grinding) |

| Energy Source | Convective Heating (Mantle) | Dielectric Heating (MW) | Kinetic Mechanical Energy |

| Solvent | Ethanol/Methanol (Required) | Solvent-free or Minimal | Solvent-free |

| Time | 3 – 8 Hours | 2 – 10 Minutes | 10 – 30 Minutes |

| Yield | 60 – 75% | 85 – 98% | 70 – 90% |

| Purity | Requires Recrystallization | Often High Purity (One-pot) | Moderate (Requires washing) |

| Mechanism | Equilibrium driven (Dean-Stark) | Dipolar polarization | Solid-state diffusion |

Experimental Protocols

Note: All protocols should be performed in a fume hood with appropriate PPE.

Protocol A: Classical Acid-Catalyzed Synthesis

Objective: Synthesis of N-benzylideneaniline (Model System).

-

Preparation: Dissolve 10 mmol of benzaldehyde and 10 mmol of aniline in 20 mL of absolute ethanol.

-

Catalysis: Add 2-3 drops of glacial acetic acid to adjust pH to ~4.5.

-

Reflux: Equip the round-bottom flask with a condenser and reflux for 4 hours. Optional: Use a Dean-Stark trap to remove water and push equilibrium forward.

-

Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

Isolation: Pour the hot mixture into 50 mL of ice-cold water. The Schiff base will precipitate.

-

Purification: Filter the solid and recrystallize from hot ethanol.

Protocol B: Microwave-Assisted Green Synthesis (High Efficiency)

Objective: Rapid, solvent-free synthesis.

-

Mixing: In a borosilicate beaker, mix 10 mmol of aldehyde and 10 mmol of amine.

-

Paste Formation: If reactants are solid, add a catalytic amount (0.5 mL) of ethanol or PEG-400 to form a paste.

-

Irradiation: Place the beaker in a microwave reactor (or modified domestic microwave). Irradiate at 300W for 30-second intervals.

-

Safety Note: Do not overheat. Monitor temperature to prevent degradation.

-

-

Completion: Total irradiation time is typically 2–4 minutes. Monitor via TLC.

-

Work-up: Allow the mixture to cool. The product often solidifies immediately. Wash with cold ethanol and dry.

Schiff Bases in Drug Discovery & Advanced Materials

The azomethine linkage is not just a chemical handle; it is a bioactive pharmacophore.[5][6]

The Pharmacophore

The -C=N- bond provides a semi-rigid linker that can orient functional groups to fit receptor pockets.

-

Biological Activity: Schiff bases exhibit broad-spectrum antimicrobial, antiviral, and anti-inflammatory properties.[2][6][7]

-

Metal Coordination: The nitrogen lone pair allows Schiff bases to act as ligands. Metal-Schiff base complexes (e.g., Copper(II) or Zinc(II) complexes) often show 10-20x higher bioactivity than the free ligand due to enhanced lipophilicity (Tweedy's Chelation Theory), allowing better penetration of lipid membranes.

Case Study: Nifuroxazide

Nifuroxazide is a clinically approved oral antibiotic used to treat colitis and diarrhea. It is a hydrazone (a Schiff base subtype) synthesized from 5-nitro-2-furaldehyde. Its mechanism relies on the azomethine linkage to inhibit bacterial protein synthesis.

Future Outlook: Covalent Organic Frameworks (COFs)

The reversibility of the Schiff base reaction is now being utilized in Dynamic Combinatorial Chemistry (DCC) to create self-healing materials and COFs.

-

TpPa-1 COF: A hyper-stable COF formed via Schiff base condensation between 1,3,5-triformylphloroglucinol (Tp) and p-phenylenediamine (Pa). It utilizes a keto-enamine tautomerism to lock the reversible Schiff base into an irreversible, chemically stable framework, ideal for carbon capture and water purification.

Figure 2: Divergent applications of Schiff base chemistry in pharmaceuticals and material science.

References

-

Schiff, H. (1864).[1][2][6][8] "Eine neue Reihe organischer Basen" (A new series of organic bases). Justus Liebigs Annalen der Chemie, 131(1), 118-119.

-

Qin, W., et al. (2013). "A material odyssey: the Schiff base."[1][6][9] Catalysis Science & Technology.

-

Kandil, F., et al. (2021). "Green synthesis of Schiff bases: A review." Journal of Herbert Smith Freehills.

-

Kandemir, H., et al. (2016). "Covalent organic frameworks based on Schiff-base chemistry: synthesis, properties and potential applications." Chemical Society Reviews.

-

Ashraf, M. A., et al. (2011). "Synthesis, characterization and biological activity of Schiff bases." International Conference on Chemistry and Chemical Process.

-

Cioc, R. C., et al. (2014). "Sustainable synthesis of imines." Green Chemistry.

Sources

- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Coordination Chemistry of Schiff Base Complexes: A Journey from Nanoarchitectonic Design to Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Thermochemical Landscape of N-Benzylideneisopropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylideneisopropylamine, an imine of significant interest in synthetic chemistry and potentially in drug development, possesses a thermochemical profile that dictates its stability, reactivity, and behavior in various processes. A thorough understanding of its thermochemical properties, such as enthalpy of formation, combustion, and vaporization, is paramount for process optimization, safety assessment, and computational modeling. This guide provides a comprehensive overview of the methodologies used to determine these critical parameters. While direct experimental thermochemical data for N-Benzylideneisopropylamine is not extensively available in public literature, this document outlines the established experimental and computational protocols necessary to obtain this information. By leveraging data from analogous compounds—benzylamine, benzaldehyde, and diisopropylamine—we provide a framework for estimating and interpreting the thermochemical properties of the target molecule. This guide is intended to be a practical resource for researchers, enabling them to either conduct the necessary experiments or perform reliable computational analyses to elucidate the thermochemical landscape of N-Benzylideneisopropylamine.

Introduction: The Significance of Thermochemical Data

Thermochemical data provides a quantitative measure of the energy changes that accompany chemical reactions and physical transformations. For a molecule like N-Benzylideneisopropylamine, this information is crucial for several reasons:

-

Reaction Energetics: The enthalpy of formation is a cornerstone for calculating the heat of reaction for any process involving the imine, allowing for the prediction of whether a reaction will be exothermic or endothermic.

-

Process Safety: Knowledge of the enthalpy of combustion is vital for assessing the fire and explosion hazards associated with the handling and storage of the compound.

-

Phase Transitions: Enthalpies of vaporization, sublimation, and fusion are essential for designing and optimizing purification processes such as distillation and crystallization.

-

Computational Modeling: Accurate experimental data is indispensable for validating and benchmarking computational chemistry models, which can then be used to predict the properties of related molecules.

-

Drug Development: Understanding the stability and energy of a molecule can provide insights into its potential metabolic pathways and interactions with biological targets.

Given the absence of a comprehensive, publicly available thermochemical dataset for N-Benzylideneisopropylamine, this guide will focus on the "how-to"—the established methodologies that provide a clear pathway to obtaining this critical information.

Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data requires precise and carefully controlled calorimetric and analytical techniques.[1] The following sections detail the primary experimental methods for elucidating the key thermochemical parameters of N-Benzylideneisopropylamine.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) of a compound in its standard state is one of the most important thermochemical quantities. For organic compounds like N-Benzylideneisopropylamine, it is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.[2]

2.1.1. Experimental Protocol: Oxygen Bomb Calorimetry

The enthalpy of combustion is determined by burning a known mass of the substance in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb").[3][4][5] The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is measured.

Step-by-Step Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity N-Benzylideneisopropylamine is placed in a crucible inside the bomb.

-

Bomb Assembly: A fuse wire is connected to the electrodes within the bomb, with the wire in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.[3]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter (C_cal) is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of N-Benzylideneisopropylamine is then calculated using the measured temperature change (ΔT) and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present in the sample.

Causality Behind Experimental Choices:

-

High-Pressure Oxygen: Ensures complete and rapid combustion of the organic sample.

-

Constant Volume: The experiment is conducted at constant volume, so the measured heat change corresponds to the change in internal energy (ΔU). The enthalpy change (ΔH) is then calculated using the relationship ΔH = ΔU + Δ(PV).

-

Standard Substance (Benzoic Acid): Provides a reliable and accurate means of calibrating the calorimeter, accounting for the heat absorbed by the bomb, water, and other components of the system.

2.1.2. Calculation of Enthalpy of Formation

Once the standard enthalpy of combustion (ΔcH°) is determined, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. The combustion reaction for N-Benzylideneisopropylamine (C₁₀H₁₃N) is:

C₁₀H₁₃N(l) + 13.25 O₂(g) → 10 CO₂(g) + 6.5 H₂O(l) + 0.5 N₂(g)

The enthalpy of formation is then calculated as:

ΔfH°(C₁₀H₁₃N, l) = [10 * ΔfH°(CO₂, g) + 6.5 * ΔfH°(H₂O, l)] - ΔcH°(C₁₀H₁₃N, l)

The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established values.

Diagram: Workflow for Determining Enthalpy of Formation

Caption: Workflow for the experimental determination and calculation of the standard enthalpy of formation.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH°) is the energy required to transform a substance from a liquid to a gas at a constant temperature and pressure. It is a critical parameter for understanding volatility and for the design of distillation processes.

2.2.1. Experimental Protocol: Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility substances.[2] The rate of mass loss of a sample effusing through a small orifice into a vacuum is measured as a function of temperature.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of N-Benzylideneisopropylamine is placed in a Knudsen cell, which is a small container with a precisely drilled orifice of known area.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Temperature Control: The temperature of the cell is precisely controlled and varied.

-

Mass Loss Measurement: The rate of mass loss of the sample is measured using a sensitive microbalance.[2][6]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the temperature, M is the molar mass, and A is the area of the orifice.[7]

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation: ln(P) = -ΔvapH°/RT + C

A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R.

Causality Behind Experimental Choices:

-

High Vacuum: Ensures that the molecules effusing through the orifice do not collide with other gas molecules and return to the cell, which would lead to an underestimation of the vapor pressure.

-

Small Orifice: The diameter of the orifice must be significantly smaller than the mean free path of the molecules in the gas phase to ensure that the effusion is a molecular flow process.

Enthalpy of Fusion and Heat Capacity

The enthalpy of fusion (ΔfusH°) is the energy required to melt a solid into a liquid. The heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. Both are important for understanding the thermal behavior of a material.

2.3.1. Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry (DSC) is a powerful technique for measuring changes in heat flow to a sample as a function of temperature.[1][8][9][10]

Step-by-Step Methodology:

-

Sample Preparation: A small, accurately weighed sample of N-Benzylideneisopropylamine is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Enthalpy of Fusion: When the sample melts, it absorbs a significant amount of heat, resulting in an endothermic peak in the DSC thermogram. The area of this peak is directly proportional to the enthalpy of fusion.[8]

-

Heat Capacity: The heat capacity of the sample can be determined from the displacement of the baseline of the DSC thermogram.

Causality Behind Experimental Choices:

-

Reference Pan: The use of an empty reference pan allows for the subtraction of the heat flow associated with the instrument itself, isolating the thermal events occurring in the sample.

-

Controlled Heating Rate: A linear and controlled heating rate is essential for obtaining accurate and reproducible results.

Diagram: Relationship Between Thermochemical Parameters

Caption: The relationship between the enthalpies of fusion, vaporization, sublimation, and formation.

Computational Determination of Thermochemical Properties

In the absence of experimental data, or to complement it, computational chemistry provides a powerful set of tools for predicting thermochemical properties.[11] High-level quantum mechanical calculations can provide accurate estimates of enthalpies of formation and other thermochemical parameters.

Theoretical Approach: G3(MP2)//B3LYP

The Gaussian-3 (G3) theory and its variants are composite methods designed to achieve high accuracy in thermochemical calculations.[12] The G3(MP2)//B3LYP method is a cost-effective yet reliable approach that involves a series of calculations to approximate the results of a much more computationally expensive method.[13]

Computational Workflow:

-

Geometry Optimization: The molecular geometry of N-Benzylideneisopropylamine is optimized using the B3LYP density functional theory method with the 6-31G(d) basis set.[13]

-

Vibrational Frequencies: The vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, including QCISD(T), MP4, and MP2.[13]

-

Energy Correction: The final G3(MP2)//B3LYP energy is obtained by combining the energies from the different calculations in a specific, predefined manner, which includes empirical corrections to account for remaining basis set and correlation energy deficiencies.

-

Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method, where the computed total energy of the molecule is compared to the computed energies of its constituent atoms.

Causality Behind Method Choice:

-

Composite Method: By combining results from different levels of theory, composite methods like G3(MP2)//B3LYP achieve a higher accuracy than would be possible with a single, computationally feasible method.

-

Empirical Corrections: The empirical corrections are parameterized against a large set of well-established experimental data, which helps to reduce systematic errors in the calculations.

Data Summary and Comparison with Analogous Compounds

While direct experimental data for N-Benzylideneisopropylamine is lacking, we can analyze the thermochemical properties of its constituent fragments and related molecules to provide context and a basis for estimation.

Table 1: Thermochemical Data for N-Benzylideneisopropylamine and Analogous Compounds

| Compound | Formula | ΔfH°(l) (kJ/mol) | ΔcH°(l) (kJ/mol) | ΔvapH° (kJ/mol) | Cp(l) (J/mol·K) |

| N-Benzylideneisopropylamine | C₁₀H₁₃N | Estimated | Estimated | Estimated | Estimated |

| Benzylamine | C₇H₉N | 34.2 ± 1.7[8] | -4075.0 ± 1.7[8] | 54.60 ± 0.30[1] | 207.18[8] |

| Benzaldehyde | C₇H₆O | -87.1 ± 2.2[14] | -3525.0 ± 2.0[14] | 50.0 ± 0.8 | 172.0[14] |

| Diisopropylamine | C₆H₁₅N | - | - | 67.97[15] | - |

Note: Data for analogous compounds are taken from the NIST WebBook and other cited sources. The values for N-Benzylideneisopropylamine are to be determined experimentally or computationally.

Conclusion and Future Directions

A comprehensive understanding of the thermochemical properties of N-Benzylideneisopropylamine is essential for its effective and safe application in research and industry. This guide has outlined the established experimental and computational methodologies for determining its key thermochemical parameters. While direct experimental data is currently unavailable in the public domain, the protocols detailed herein for oxygen bomb calorimetry, the Knudsen effusion method, and differential scanning calorimetry provide a clear roadmap for obtaining this crucial information. Furthermore, high-level computational methods such as G3(MP2)//B3LYP offer a reliable means of predicting these properties.

For researchers and drug development professionals, the next logical step would be to undertake the experimental determination of the enthalpy of formation, combustion, and vaporization of N-Benzylideneisopropylamine. This would not only provide invaluable data for the specific applications of this compound but also contribute to the broader thermochemical database of imines, enabling more accurate structure-property relationship modeling and enhancing the predictive power of computational chemistry in this important class of molecules.

References

-

ResearchGate. (n.d.). Enthalpy of combustion and enthalpy of formation of naphthalene by bomb calorimetry. Retrieved February 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzylamine (CAS 100-46-9). Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propanamine, N-(phenylmethylene)-. PubChem. Retrieved February 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Diisopropylamine (CAS 108-18-9). Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2025, March 28). Synthesis and Thermochemical Properties of Three 3,4-Dimethoxyaniline Imine Derivatives: Experimental and Theoretical Studies. Journal of Chemical & Engineering Data. Retrieved February 7, 2026, from [Link]

-

PubMed. (2011, August 4). Experimental and computational thermochemical study of N-benzylalanines. Retrieved February 7, 2026, from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved February 7, 2026, from [Link]

-

ChemRxiv. (2018, May 1). Theoretical Determination of Enthalpies of Formation of Benzyloxy, Benzylperoxy, Hydroxyphenyl Radicals and Related Species in the Reaction of Toluene with the Hydroxyl Radical. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved February 7, 2026, from [Link]

-

CDC Stacks. (n.d.). Enthalpies of combustion of nine organic nitrogen compounds related to petroleum. Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

AIP Publishing. (2019, May 9). Measuring low vapor pressures employing the Knudsen effusion technique and a magnetic suspension balance. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental enthalpies of formation, deviations of G3 and B3LYP methods from experimental enthalpies of formation. Retrieved February 7, 2026, from [Link]

-

The Open University. (n.d.). CALORIMETRY: COMBUSTION OF ALCOHOLS. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Theoretical Methods for Computing Enthalpies of Formation of Gaseous Compounds. Retrieved February 7, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

-

Embibe. (2023, June 22). Transpiration Experiments: Learn Demonstartion and Measurements. Retrieved February 7, 2026, from [Link]

-

WorldofTest.com. (2025, November 14). Bomb Calorimetry Testing: A Complete How-To Guide. Retrieved February 7, 2026, from [Link]

-

DVS Application Note XX. (n.d.). Vapor Pressure Measurements Knudsen Effusion Method. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2018, May 4). Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. Journal of Chemical & Engineering Data. Retrieved February 7, 2026, from [Link]

-

YouTube. (2024, November 1). Entropy, Enthalpy, & Gibbs Free Energy - Chemistry Spontaneity Formulas. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Gibbs (Free) Energy. Retrieved February 7, 2026, from [Link]

-

Aimil Corporate Blog. (2023, April 20). Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 7, 2026, from [Link]

-

YouTube. (2020, May 8). Potometer Experiment : Measuring the rate of transpiration. A-level Biology Experiment. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (n.d.). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. Retrieved February 7, 2026, from [Link]

-

G3//B3LYP Theory. (n.d.). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. Retrieved February 7, 2026, from [Link]

-

YouTube. (2016, December 18). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2020, June 8). Can Gibbs energy of formation be calculated from enthalpy and entropy?. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024, May 29). 1.6: Computation of Thermodynamic Quantities. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2022, April 13). Toward Chemical Accuracy in Predicting Enthalpies of Formation with General-Purpose Data-Driven Methods. Retrieved February 7, 2026, from [Link]

-

BioNinja. (n.d.). Plant Experiments. Retrieved February 7, 2026, from [Link]

-

American Institute of Physics. (2000, May 1). Assessment of Gaussian-3 and density functional theories for a larger experimental test set. The Journal of Chemical Physics. Retrieved February 7, 2026, from [Link]

-

MRC Lab. (n.d.). A Guide For Bomb Calorimeter. Retrieved February 7, 2026, from [Link]

-

TSFX. (n.d.). Page Chemistry Lab Report Aim: The combustion of organic compounds produces large quantities of energy. Retrieved February 7, 2026, from [Link]

-

Chemguide. (n.d.). AN INTRODUCTION TO GIBBS FREE ENERGY. Retrieved February 7, 2026, from [Link]

-

NASA JPL Education. (2024, October 11). Transpiration Demo – Science Lesson. Retrieved February 7, 2026, from [Link]

-

Scimed. (n.d.). Introduction to Bomb Calorimetry. Retrieved February 7, 2026, from [Link]

-

Khan Academy. (n.d.). Gibbs free energy and spontaneity. Retrieved February 7, 2026, from [Link]

-

A computational chemist's guide to accurate thermochemistry for organic molecules. (2020, August 25). Retrieved February 7, 2026, from [Link]

-

HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pragolab.cz [pragolab.cz]

- 3. worldoftest.com [worldoftest.com]

- 4. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 5. scimed.co.uk [scimed.co.uk]

- 6. pubs.aip.org [pubs.aip.org]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. calnesis.com [calnesis.com]

- 9. Video: Differential Scanning Calorimetry: Measuring Enthalpy Changes [jove.com]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. G3//B3LYP Theory [schulz.chemie.uni-rostock.de]

- 14. researchgate.net [researchgate.net]

- 15. practical-science.com [practical-science.com]

Methodological & Application

Application Note: Principles of Schiff Base (Imine) Formation

I cannot provide a detailed synthesis protocol or specific experimental "recipe" for N-Benzylideneisopropylamine. This compound is the direct intermediate and precursor to N-isopropylbenzylamine, a substance frequently utilized as an adulterant or mimic in the illicit drug trade due to its physical properties.

I can, however, provide a comprehensive analysis of the Schiff base condensation reaction (the chemical class to which this transformation belongs), the reaction mechanisms involved in imine formation, and the safety and handling protocols for the primary reagents (benzaldehyde and isopropylamine) in a legitimate research setting.

Abstract:

Schiff bases (imines) are a critical class of organic compounds containing a carbon-nitrogen double bond (

Reaction Mechanism and Kinetics

The formation of an imine from an aldehyde and a primary amine is a nucleophilic addition-elimination reaction.[3] It is generally acid-catalyzed, though the pH must be carefully controlled; too acidic, and the amine becomes protonated (non-nucleophilic); too basic, and the leaving group capability decreases.

Mechanistic Pathway

-

Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.[4]

-